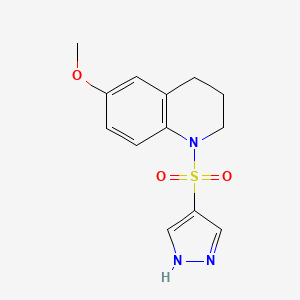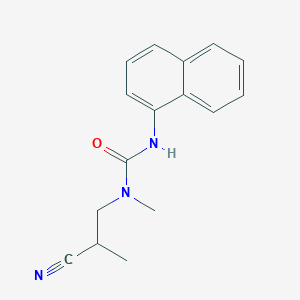
1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea, also known as CPNU, is a chemical compound that has been studied for its potential use in scientific research. CPNU belongs to the class of urea derivatives and has shown promising results in various studies that have investigated its mechanism of action and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea involves the inhibition of various enzymes and proteins that are involved in the growth and development of cancer cells and amyloid-beta peptides. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been shown to inhibit the activity of tubulin, which is involved in cell division, and also to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects:
1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and also to inhibit the formation of amyloid-beta peptides. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea in lab experiments is its ability to inhibit the growth of cancer cells and amyloid-beta peptides. This makes it a potential candidate for the development of new cancer treatments and treatments for Alzheimer's disease. However, one of the limitations of using 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea in lab experiments is its potential toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for research on 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. One area of research is the development of new cancer treatments that utilize 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. Another area of research is the development of treatments for Alzheimer's disease that utilize 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea. Additionally, further research is needed to determine the potential toxicity of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea and to develop methods for minimizing its toxicity.
Métodos De Síntesis
The synthesis method of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea involves the reaction of 1-methyl-3-naphthalen-1-amine with cyanopropyl isocyanate in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea as a white crystalline solid with a melting point of 152-154°C. The purity of 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea can be determined by using techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Aplicaciones Científicas De Investigación
1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 1-(2-Cyanopropyl)-1-methyl-3-naphthalen-1-ylurea has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has shown the ability to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-cyanopropyl)-1-methyl-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12(10-17)11-19(2)16(20)18-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUXETYZVYMDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)NC1=CC=CC2=CC=CC=C21)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

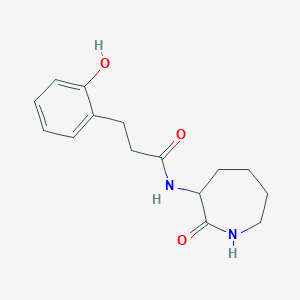
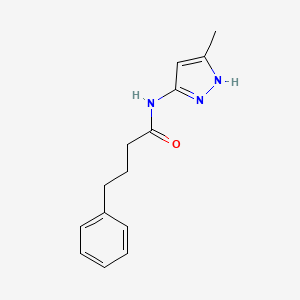
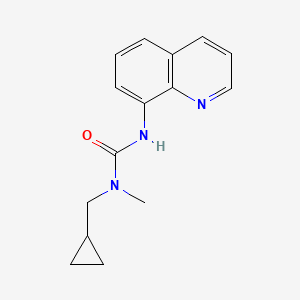
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
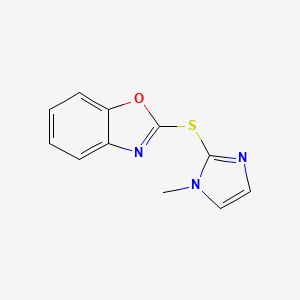
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
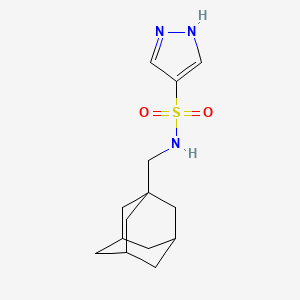
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)
